molecular formula C13H16O2 B13315841 4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol

4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol

Cat. No.: B13315841
M. Wt: 204.26 g/mol
InChI Key: BSDOVQVDHAVXQB-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol is an organic compound with the molecular formula C13H16O2 It is a phenolic compound characterized by the presence of a cyclopropanecarbonyl group and an isopropyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol typically involves the following steps:

    Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarbonyl chloride can be synthesized by reacting cyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions.

    Acylation Reaction: The cyclopropanecarbonyl chloride is then reacted with 2-(propan-2-yl)phenol in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at low temperatures to ensure selective acylation of the phenolic hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Ethers, esters, and other substituted phenolic derivatives.

Scientific Research Applications

4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the cyclopropanecarbonyl group may interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropanecarbonylphenol: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    2-(Propan-2-yl)phenol: Lacks the cyclopropanecarbonyl group, which may influence its chemical properties and applications.

Uniqueness

4-Cyclopropanecarbonyl-2-(propan-2-yl)phenol is unique due to the presence of both the cyclopropanecarbonyl and isopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

cyclopropyl-(4-hydroxy-3-propan-2-ylphenyl)methanone

InChI

InChI=1S/C13H16O2/c1-8(2)11-7-10(5-6-12(11)14)13(15)9-3-4-9/h5-9,14H,3-4H2,1-2H3

InChI Key

BSDOVQVDHAVXQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)C2CC2)O

Origin of Product

United States

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